molecular formula C38H24N2Na2O10S2 B3056292 Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) CAS No. 70161-19-2

Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate)

Cat. No.: B3056292
CAS No.: 70161-19-2
M. Wt: 778.7 g/mol
InChI Key: RRRIKVJQFOHOQZ-UHFFFAOYSA-L
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Description

Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) (CAS: 70161-19-2, EINECS: 274-355-7) is a synthetic anthraquinone-derived disodium salt with a complex aromatic structure. Its molecular formula is C₃₈H₂₄N₂Na₂O₁₀S₂, and it has a molar mass of 778.7141 g/mol . The compound features a central 9,10-dihydro-9,10-dioxoanthracene core linked via imino-phenyleneoxy bridges to benzenesulphonate groups, which confer water solubility and stability. It is commonly used in industrial applications, such as dyes or specialty chemicals, due to its chromophoric and chelating properties .

Properties

IUPAC Name

disodium;2-[4-[[9,10-dioxo-4-[4-(2-sulfonatophenoxy)anilino]anthracen-1-yl]amino]phenoxy]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26N2O10S2.2Na/c41-37-27-7-1-2-8-28(27)38(42)36-30(40-24-15-19-26(20-16-24)50-32-10-4-6-12-34(32)52(46,47)48)22-21-29(35(36)37)39-23-13-17-25(18-14-23)49-31-9-3-5-11-33(31)51(43,44)45;;/h1-22,39-40H,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIKVJQFOHOQZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC5=CC=CC=C5S(=O)(=O)[O-])NC6=CC=C(C=C6)OC7=CC=CC=C7S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24N2Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890046
Record name Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2)
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Molecular Weight

778.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70161-19-2
Record name Benzenesulfonic acid, ((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy))bis-, sodium salt (1:2)
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Record name Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2)
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Record name Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2)
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Record name Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy)]bis(benzenesulphonate)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) typically involves the reaction of 9,10-dihydro-9,10-dioxo-1,4-anthracenediyl with imino-4,1-phenyleneoxy and benzenesulfonate groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related anthraquinone derivatives:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Differences Applications/Properties
Target Compound: Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) 70161-19-2 C₃₈H₂₄N₂Na₂O₁₀S₂ 778.7141 Central anthraquinone core with benzenesulphonate and phenyleneoxy linkers. High water solubility, potential dye intermediate .
Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis[imino(3-methylpropane-1,3-diyl)]]bis(benzenesulphonate) 72749-90-7 Not fully specified N/A Replaces phenyleneoxy with 3-methylpropane-1,3-diyl linkers. Likely altered solubility and steric effects due to branched alkyl chains .
Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[ethyltoluenesulphonate] 83027-61-6 C₃₈H₂₈N₂Na₂O₁₀S₂ ~782.75 Ethyltoluene-sulphonate substituents instead of benzenesulphonate. Enhanced lipophilicity for non-polar solvent compatibility .
2,2''-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[5-butylbenzenesulphonic] acid 3773-10-2 C₃₄H₃₄N₂O₈S₂ 662.772 Butyl groups on benzene rings; free acid form (not disodium salt). Lower solubility in water; potential use in organic solvents or surfactants .
[(9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(iminoethylene)]bis(benzenesulphonamide) 31373-19-0 C₃₀H₂₈N₄O₆S₂ 604.697 Sulphonamide groups instead of sulphonate; ethylene linkers. Applications in HPLC analysis due to distinct separation properties .

Structural and Functional Analysis

Solubility and Ionicity :

  • The target compound’s disodium benzenesulphonate groups enhance aqueous solubility, making it suitable for water-based systems . In contrast, the free acid form (CAS 3773-10-2) and ethyltoluene-sulphonate derivative (CAS 83027-61-6) exhibit reduced polarity, favoring organic-phase applications .
  • The sulphonamide variant (CAS 31373-19-0) lacks ionic character, enabling distinct interactions in chromatographic separations .

Butyl substituents (CAS 3773-10-2) increase hydrophobicity, which may enhance binding to non-polar substrates .

Chromophoric Properties: Anthraquinone derivatives universally absorb visible light due to conjugated π-systems. However, substituents like sulphonate or sulphonamide alter absorption maxima and molar extinction coefficients, critical for dye performance .

Research Findings

  • HPLC Separation : The sulphonamide derivative (CAS 31373-19-0) was effectively separated using a Newcrom R1 column (logP = 2.81), highlighting its utility in analytical chemistry .
  • Synthetic Modifications : Compounds with ethyltoluenesulphonate groups (CAS 83027-61-6) demonstrate tunable solubility, enabling applications in mixed-solvent industrial processes .
  • Regulatory Status : The target compound (CAS 70161-19-2) was last registered under EU regulations in 2018, suggesting ongoing industrial use .

Biological Activity

Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate), commonly referred to as Acid Green 40:1, is a synthetic dye belonging to the anthraquinone family. This compound has garnered attention due to its applications in the textile industry and its potential biological activities. This article explores the biological activity of Acid Green 40:1, highlighting its effects on human health, environmental impact, and relevant case studies.

Acid Green 40:1 is characterized by the following chemical properties:

  • Molecular Formula : C34H32N2Na2O8S2
  • CAS Number : 70161-19-2
  • Molecular Weight : 706.736 g/mol
  • Solubility : Highly soluble in water (258 g/L at 20°C)
  • Density : 1.34 g/cm³ at 20°C
PropertyValue
Molecular FormulaC34H32N2Na2O8S2
CAS Number70161-19-2
Molecular Weight706.736 g/mol
Water Solubility258 g/L at 20°C
Density1.34 g/cm³ at 20°C

Toxicological Profile

The biological activity of Acid Green 40:1 has been a subject of concern due to its potential toxicological effects. Studies indicate that anthraquinones can interact with DNA through intercalation, leading to oxidative DNA damage. This mechanism may contribute to carcinogenic properties observed in some anthraquinone derivatives .

Carcinogenicity Concerns

Research has shown that exposure to certain anthraquinone dyes may be linked to increased risks of various cancers, including esophageal and prostate cancer among workers in dye manufacturing facilities . However, these studies often suffer from limitations such as small sample sizes and confounding exposures.

Environmental Impact

Acid Green 40:1 is known for its persistence in the environment. It can accumulate in aquatic ecosystems and potentially harm aquatic life. The Government of Canada has indicated that while this compound is not currently in significant commercial use, it poses a risk due to its environmental stability and potential toxicity .

Case Study 1: Textile Industry Exposure

A cohort study evaluated workers in a Scottish dyestuff plant exposed to various dyes, including Acid Green 40:1. The study reported significant increases in cancer incidence among workers, suggesting a possible link between long-term exposure to anthraquinone dyes and carcinogenic outcomes .

Case Study 2: Environmental Monitoring

A study conducted in Turkey assessed the decolorization of textile azo-metal complex dyes by halophilic bacteria isolated from saline environments. This research highlighted the potential for bioremediation strategies using microorganisms to mitigate the environmental impact of synthetic dyes like Acid Green 40:1 .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm imino and sulfonate group connectivity, with aromatic proton signals in the δ 7.0–8.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., C34_{34}H32_{32}N2_2Na2_2O8_8S2_2, exact mass 706.140 g/mol) .
  • UV-Vis Spectroscopy : Anthraquinone moieties exhibit strong absorbance in the 400–500 nm range, useful for quantifying concentration in solution .

What are its primary applications in academic research?

Basic Research Question
The compound’s anthraquinone core and sulfonate groups suggest roles as:

  • Photosensitizers : For studying electron-transfer mechanisms in photochemical reactions.
  • Surfactants : As anionic stabilizers in colloidal systems, analogous to distyrylbiphenyl disulfonates .
  • Dye Intermediates : Potential use in synthesizing acid dyes (e.g., Acid Violet 43 derivatives) for material science studies .

How can researchers analyze its stability under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability : Use HPLC or LC-MS to monitor degradation products (e.g., anthraquinone derivatives) after incubation in buffered solutions (pH 2–12) at 25–80°C .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures, while FT-IR tracks functional group integrity .

What computational methods predict its electronic properties and reactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential, focusing on the anthraquinone moiety’s electron-accepting behavior.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes to study sulfonate group hydrophilicity .

How can interactions with biological macromolecules (e.g., proteins) be investigated?

Advanced Research Question

  • Fluorescence Quenching : Monitor changes in protein fluorescence (e.g., bovine serum albumin) upon compound binding to determine binding constants.
  • Circular Dichroism (CD) : Assess conformational changes in proteins or DNA upon interaction .

What strategies resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

  • Isomer Discrimination : Use 2D NMR (e.g., COSY, NOESY) to distinguish positional isomers of imino or sulfonate groups.
  • X-ray Crystallography : Resolve ambiguous connectivity in the anthracene core, though crystallization may require co-crystallizing agents .

What are the environmental persistence and degradation pathways of this compound?

Advanced Research Question

  • Biodegradation Studies : Incubate with wastewater sludge (SPE-purified samples) and track degradation via LC-MS/MS, identifying metabolites like hydroxylated anthraquinones .
  • Photocatalysis : Assess TiO2_2-mediated UV degradation kinetics, measuring half-lives under simulated sunlight .

Notes on Methodology and Evidence

  • Synthesis and characterization methods are supported by analogous protocols .
  • Stability and environmental studies draw from analytical techniques validated in wastewater research .
  • Computational modeling leverages structural data (e.g., molecular weight 706.736 g/mol) from registration records .

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